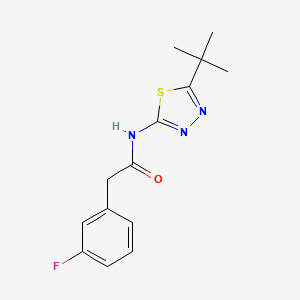

N-(5-叔丁基-1,3,4-噻二唑-2-基)-2-(3-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (TBTA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBTA is a synthetic compound that belongs to the class of thiadiazoles and has been studied for its biochemical and physiological effects.

科学研究应用

Medicinal Chemistry and Drug Development

Overview

“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide,” often referred to as TBF, is a compound with intriguing properties. Its structure combines a thiadiazole ring, a tert-butyl group, and a fluorophenyl moiety. Let’s explore its applications:

Unique Applications

- Anticancer Agents:

- TBF derivatives have shown promising anticancer activity. Researchers have synthesized analogs by modifying the substituents on the thiadiazole ring or fluorophenyl group. These compounds exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .

- TBF derivatives have been investigated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

- Some TBF derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring their mechanism of action and potential applications in combating antibiotic-resistant strains .

Organic Synthesis and Catalysis

Overview

The tert-butyl group in TBF plays a crucial role in its reactivity. Let’s explore its applications in organic synthesis:

Unique Applications

- Steric Effects in Reactions:

- The bulky tert-butyl group influences reaction outcomes. It can hinder or enhance specific reactions, leading to selective product formation. Chemists use this property strategically in designing synthetic routes .

- The tert-butyl group serves as a protecting group for sensitive functional groups during multi-step syntheses. It shields reactive sites, allowing specific transformations without affecting other parts of the molecule .

Environmental Chemistry

Overview

TBF’s unique reactivity extends to environmental applications:

Unique Applications

- Biodegradation Studies:

- Researchers study the fate of TBF in the environment. Its degradation pathways provide insights into its persistence and potential impact on ecosystems. Understanding its biodegradation helps assess environmental risks .

- The tert-butyl group’s reactivity has implications in biocatalytic processes. Enzymes can recognize and transform TBF derivatives, making them valuable tools for green chemistry and bioremediation .

属性

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSSMDFQFGSHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)

![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)